

Commercial Availability and Technical Profile of 4-(3-Formylphenyl)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Formylphenyl)phenol

Cat. No.: B112415

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An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for **4-(3-Formylphenyl)phenol** (CAS No. 283147-95-5), a biphenyl derivative of interest in various research and development applications. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Commercial Suppliers and Availability

4-(3-Formylphenyl)phenol, also known as 3-(4-hydroxyphenyl)benzaldehyde, is available from a number of specialized chemical suppliers. The compound is typically offered in research-grade purities. The following table summarizes the offerings from key suppliers.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)
AK Scientific, Inc.	V4899	≥ 95%	1g, 5g	\$359 (1g), \$1181 (5g)[1]
Appchem	AL53409	Information not readily available	Information not readily available	Request a quote
Apollo Scientific	OR954782	Information not readily available	Information not readily available	Request a quote

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **4-(3-Formylphenyl)phenol** are not extensively published. However, based on the chemical structure, standard organic chemistry methodologies can be adapted. The following are representative protocols.

It is crucial to note that these are general procedures and may require optimization for this specific compound.

Representative Synthesis via Suzuki-Miyaura Coupling

A plausible and widely used method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.^{[2][3][4]} This approach would involve the palladium-catalyzed reaction of a boronic acid or ester with a halide. For the synthesis of **4-(3-Formylphenyl)phenol**, this would typically involve the coupling of 3-formylphenylboronic acid with a 4-halophenol (e.g., 4-bromophenol or 4-iodophenol).

Materials:

- 3-Formylphenylboronic acid
- 4-Bromophenol
- Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., sodium carbonate, potassium carbonate)
- Solvent system (e.g., toluene/ethanol/water or dioxane/water)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a round-bottom flask, add 3-formylphenylboronic acid (1.2 equivalents), 4-bromophenol (1.0 equivalent), and the chosen base (2.0 equivalents).
- Purge the flask with an inert gas for 10-15 minutes.
- Add the solvent system to the flask.
- Add the palladium(0) catalyst (typically 1-5 mol%) to the reaction mixture.
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is a standard technique for the purification of solid organic compounds.^{[5][6][7]} The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.

Materials:

- Crude **4-(3-Formylphenyl)phenol**
- Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes, toluene)
- Erlenmeyer flask
- Heating source (hot plate)
- Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent to the flask.
- Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
- If colored impurities are present, they may be removed by adding a small amount of activated charcoal and performing a hot filtration.
- Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
- Further cool the flask in an ice bath to maximize crystal yield.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Analysis by ^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a primary method for the structural characterization of organic molecules.^{[8][9][10][11]}

Materials:

- Purified **4-(3-Formylphenyl)phenol**
- Deuterated solvent (e.g., DMSO- d_6 , CDCl_3)
- NMR tube
- NMR spectrometer

Procedure:

- Dissolve a small amount of the purified compound (typically 5-10 mg) in the appropriate deuterated solvent (approximately 0.6-0.7 mL) in a clean, dry NMR tube.

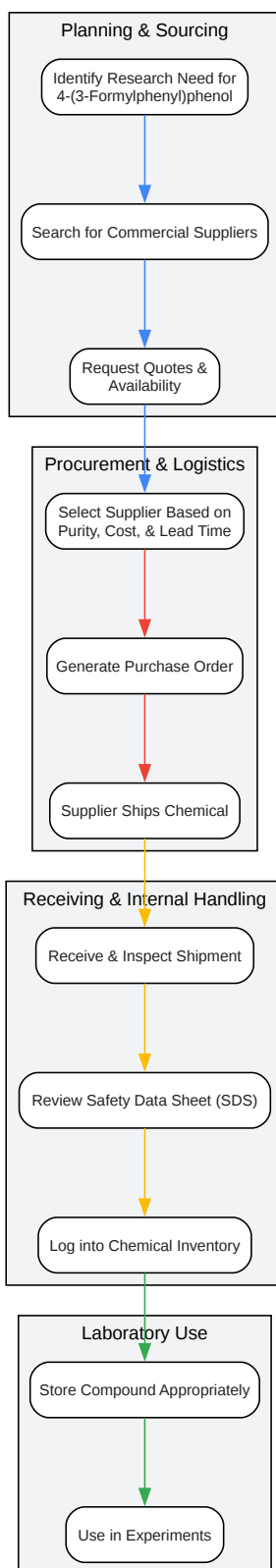
- Acquire the ^1H NMR spectrum according to the instrument's standard operating procedures.

Expected ^1H NMR Spectral Features:

- Aldehyde proton (-CHO): A singlet peak in the downfield region, typically between δ 9.5 and 10.0 ppm.[\[12\]](#)
- Aromatic protons: A series of multiplets in the aromatic region (approximately δ 7.0-8.0 ppm). The specific splitting patterns will depend on the substitution pattern of the two phenyl rings.
- Phenolic proton (-OH): A broad singlet that can appear over a wide chemical shift range and may exchange with D_2O .

Procurement Workflow

The process of acquiring a research chemical like **4-(3-Formylphenyl)phenol** for a laboratory setting typically follows a structured workflow. The diagram below illustrates the key stages from initial identification of need to the final use of the compound in research.



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Caption: Procurement workflow for a research chemical.

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- To cite this document: BenchChem. [Commercial Availability and Technical Profile of 4-(3-Formylphenyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112415#commercial-suppliers-and-availability-of-4-3-formylphenyl-phenol]

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